N-(2-Amino-3-fluorophenyl)methanesulfonamide
Overview
Description
N-(2-Amino-3-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C7H9FN2O2S and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-(2-Amino-3-fluorophenyl)methanesulfonamide's derivatives have been synthesized for various applications. For example, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates showed promising results as HMG-CoA reductase inhibitors, which are crucial in cholesterol biosynthesis inhibition (Watanabe et al., 1997).
Antiviral and Anticancer Activity
Certain derivatives of this compound have been investigated for antiviral and anticancer properties. Specifically, thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide were tested against various viruses, including HIV-1 and HIV-2, though they did not show significant anticancer properties in the evaluated cell lines (Karakuş et al., 2009).
Chemoselectivity in N-Acylation
The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, related to this compound, has demonstrated the potential in N-acylation reactions with good chemoselectivity (Kondo et al., 2000).
Spectroscopic and Theoretical Studies
This compound and its derivatives have been subjects of spectroscopic and theoretical studies to understand their molecular conformation, NMR chemical shifts, and vibrational transitions. These studies are essential for drug design and understanding the molecular behavior of these compounds (Karabacak et al., 2010).
Fluorometric Analysis Applications
The application of trihydroxyindole reaction to methanesulfonanilides, which are related to this compound, has been studied for fluorometric analysis purposes. This research contributes to the development of new analytical methods in pharmaceutical sciences (Kensler et al., 1976).
Properties
IUPAC Name |
N-(2-amino-3-fluorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMRHXYRQKTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244766 | |
Record name | Methanesulfonamide, N-(2-amino-3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-66-9 | |
Record name | Methanesulfonamide, N-(2-amino-3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonamide, N-(2-amino-3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601244766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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